2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
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Description
“2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives . These compounds are known for their potential bioactive properties and are often used in the discovery of potent agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a new and straightforward route from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . This method provides the desired products with moderate to good yields and involves a sequential opening/closing cascade reaction . The process is advantageous due to its room temperature conditions, short reaction time, and operational simplicity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives include a sequential opening/closing cascade reaction . This involves the use of unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .Future Directions
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-b]quinoline core have been found to interact with multiple receptors . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been reported as novel CDK2 inhibitors .
Mode of Action
For instance, pyrazolo[3,4-d]pyrimidine derivatives inhibit CDK2, a protein kinase involved in cell cycle regulation .
Biochemical Pathways
Related compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been shown to affect the cdk2/cyclin a2 pathway, which is crucial for cell cycle progression .
Result of Action
Related compounds have shown significant inhibitory activity against certain cell lines . For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Properties
IUPAC Name |
2-bromo-N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O/c1-11-6-5-7-12-10-14-17(23-24(2)18(14)21-16(11)12)22-19(25)13-8-3-4-9-15(13)20/h3-10H,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOZJHILCTXQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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